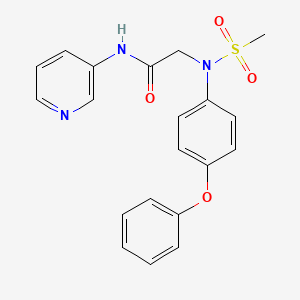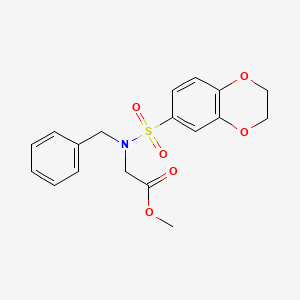
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-3-pyridinylglycinamide
Vue d'ensemble
Description
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-3-pyridinylglycinamide, also known as MP-10, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 is a small molecule that has been synthesized by a number of methods and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-3-pyridinylglycinamide is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylase (HDAC). This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the metastasis (spread) of cancer cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological research, this compound has been shown to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-3-pyridinylglycinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This compound has also been shown to have low toxicity in animal models, making it a promising candidate for further development. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-3-pyridinylglycinamide. One direction is to further elucidate the mechanism of action of this compound and identify its molecular targets. Another direction is to investigate the potential of this compound as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound could help to optimize its dosing and administration. Finally, the development of more efficient synthesis methods for this compound could facilitate its further development as a therapeutic agent.
Applications De Recherche Scientifique
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-3-pyridinylglycinamide has been studied for its potential therapeutic applications in a number of diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In inflammation research, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. In neurological research, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-28(25,26)23(15-20(24)22-16-6-5-13-21-14-16)17-9-11-19(12-10-17)27-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFABZWSOIQNVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[(4-methyl-1-piperazinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}-2-propylpentanamide](/img/structure/B3463771.png)
![N,N'-bis[2-(diethylamino)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3463783.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3463784.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3463790.png)
![N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B3463793.png)
![N~1~-cyclohexyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3463800.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3463804.png)
![ethyl 4-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3463807.png)
![2-[benzyl(phenylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B3463813.png)
![N-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3463817.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B3463837.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B3463844.png)

